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molecular formula C13H19NO3 B8513807 2-(3-Methoxy-phenylamino)-3,3-dimethyl-butyric acid

2-(3-Methoxy-phenylamino)-3,3-dimethyl-butyric acid

Cat. No. B8513807
M. Wt: 237.29 g/mol
InChI Key: QAHVRLFAYUVDAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07888464B2

Procedure details

To a mixture of 3-methoxyaniline (100 mg, 0.812 mmol) and trimethylpyruvic acid (211 mg, 1.624 mmol) in methanol (3 mL) at rt was added acetic acid (0.930 mL, 16.24 mmol). The mixture was stirred for 30 min at rt then heated at 70° C. for 2 hrs. The mixture was cooled down to rt before adding sodium cyanotrihydroborate (1.624 mL, 1.624 mmol). The mixture was stirred overnight at rt. Water (10 mL) was added, and the mixture was extracted with ethyl acetate (3×10 mL). The organic layer was washed with sat. NaHCO3 and brine solution, and then dried over Na2SO4, filtered, and evaporated to dryness. The residue was purified by preparative HPLC to get a white solid (30.5 mg, 16%) as product.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
211 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.93 mL
Type
reactant
Reaction Step Two
Name
sodium cyanotrihydroborate
Quantity
1.624 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Yield
16%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][CH:9]=1)[NH2:6].[CH3:10][C:11]([CH3:18])([CH3:17])[C:12](=O)[C:13]([OH:15])=[O:14].C(O)(=O)C.[B-]C#N.[Na+]>CO.O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([NH:6][CH:12]([C:11]([CH3:18])([CH3:17])[CH3:10])[C:13]([OH:15])=[O:14])[CH:7]=[CH:8][CH:9]=1 |f:3.4|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
COC=1C=C(N)C=CC1
Name
Quantity
211 mg
Type
reactant
Smiles
CC(C(C(=O)O)=O)(C)C
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.93 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
sodium cyanotrihydroborate
Quantity
1.624 mL
Type
reactant
Smiles
[B-]C#N.[Na+]
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 min at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then heated at 70° C. for 2 hrs
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled down to rt
STIRRING
Type
STIRRING
Details
The mixture was stirred overnight at rt
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (3×10 mL)
WASH
Type
WASH
Details
The organic layer was washed with sat. NaHCO3 and brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by preparative HPLC

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC=1C=C(C=CC1)NC(C(=O)O)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 30.5 mg
YIELD: PERCENTYIELD 16%
YIELD: CALCULATEDPERCENTYIELD 15.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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